4-Methyl-2-(trifluoromethyl)pyridin-3-amine
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Overview
Description
4-Methyl-2-(trifluoromethyl)pyridin-3-amine is a nitrogen-containing heterocyclic compound. It features a pyridine ring substituted with a methyl group at the 4-position and a trifluoromethyl group at the 2-position, along with an amine group at the 3-position.
Mechanism of Action
Target of Action
It’s known that this compound is involved in many syntheses of active pharmaceutical ingredients (apis), such as naporafenib, a raf inhibitor used in the treatment of raf-driven cancers .
Mode of Action
It’s known that this compound can be used for synthesising pyridine-based ligands to stabilise hypervalent iodine, which is applied in a wide range of synthetic transformations .
Biochemical Pathways
It’s known that this compound is involved in the suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
It’s known that this compound is involved in the synthesis of active pharmaceutical ingredients (apis) used in the treatment of raf-driven cancers .
Biochemical Analysis
Biochemical Properties
It is known to be involved in the synthesis of APIs such as naporafenib, a RAF inhibitor used in the treatment of RAF-driven cancers
Cellular Effects
It is expected to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism, due to its role in the synthesis of APIs
Molecular Mechanism
It is known to be involved in the synthesis of APIs, suggesting it may have binding interactions with biomolecules, and could potentially influence enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Methyl-2-(trifluoromethyl)pyridin-3-amine involves the reaction of 2-fluoro-4-(trifluoromethyl)pyridine with ethylamine hydrochloride in the presence of sodium hydroxide. The reaction is typically carried out in a solvent such as dimethyl sulfoxide at elevated temperatures (around 130°C) for 24 hours . The product is then isolated and purified through standard techniques such as extraction and chromatography.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, industrial processes may incorporate more efficient purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(trifluoromethyl)pyridin-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of different amine derivatives.
Common Reagents and Conditions
Substitution: Common reagents include alkyl halides and acyl chlorides, typically in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted amines, while oxidation can produce corresponding oxides or hydroxylated derivatives.
Scientific Research Applications
4-Methyl-2-(trifluoromethyl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: Similar structure but with an amino group at the 4-position instead of a methyl group.
2-Fluoro-3-(2-azetidinylmethoxy)pyridine: A closely related analog used in the synthesis of high-affinity nicotinic ligands.
Uniqueness
4-Methyl-2-(trifluoromethyl)pyridin-3-amine is unique due to the specific positioning of its substituents, which confer distinct chemical and biological properties. The combination of a trifluoromethyl group and an amine group on the pyridine ring makes it particularly valuable in the synthesis of pharmaceuticals and other bioactive compounds.
Properties
IUPAC Name |
4-methyl-2-(trifluoromethyl)pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c1-4-2-3-12-6(5(4)11)7(8,9)10/h2-3H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAPVBPJEIXQMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211540-24-7 |
Source
|
Record name | 4-methyl-2-(trifluoromethyl)pyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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